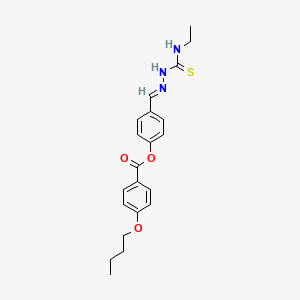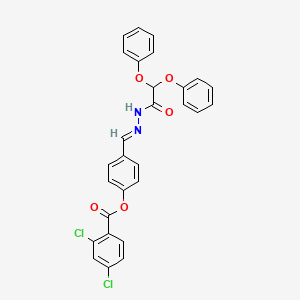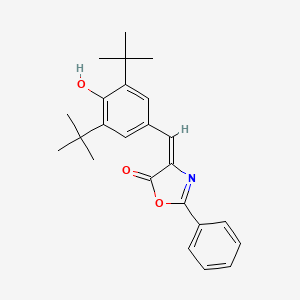
4-(3,5-Ditert-butyl-4-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Ditert-butyl-4-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzylidene group, a phenyl group, and an oxazol-5(4H)-one ring. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The synthesis of 4-(3,5-Ditert-butyl-4-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
4-(3,5-Ditert-butyl-4-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene group, using reagents like halogens or alkylating agents.
Condensation: It can participate in condensation reactions with various carbonyl compounds to form larger, more complex molecules.
Scientific Research Applications
4-(3,5-Ditert-butyl-4-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 4-(3,5-Ditert-butyl-4-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It also interacts with enzymes and proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
4-(3,5-Ditert-butyl-4-hydroxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be compared with similar compounds such as:
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This compound shares a similar benzylidene group but lacks the oxazol-5(4H)-one ring, making it less complex.
2-Phenyl-1,3-oxazol-5(4H)-one: This compound contains the oxazol-5(4H)-one ring but lacks the benzylidene group, resulting in different reactivity and properties.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: This compound has a similar structure but contains a carboxylic acid group instead of the oxazol-5(4H)-one ring, leading to different chemical behavior.
Properties
Molecular Formula |
C24H27NO3 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H27NO3/c1-23(2,3)17-12-15(13-18(20(17)26)24(4,5)6)14-19-22(27)28-21(25-19)16-10-8-7-9-11-16/h7-14,26H,1-6H3/b19-14+ |
InChI Key |
PKBNOIGJYHBNNM-XMHGGMMESA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12036083.png)
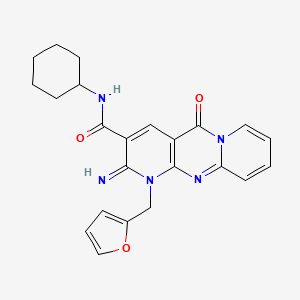
![[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12036087.png)
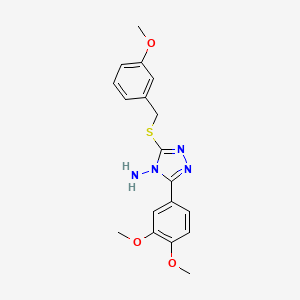
![(4Z)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12036108.png)

![2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide](/img/structure/B12036120.png)
![[4-bromo-2-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12036123.png)
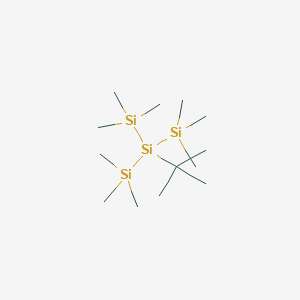
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12036125.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12036129.png)
